N-(2-oxoindolin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Similar compounds have been shown to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Based on the reported induction of apoptosis by similar compounds , it can be inferred that this compound may influence pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to induce late cellular apoptosis , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-(2-oxoindolin-5-yl)-3-phenylpropanamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been established as an inhibitor of both Aurora A kinase and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike/host angiotensin-converting enzyme II (ACE2) interactions .
Cellular Effects
The compound influences cell function by blocking SARS-CoV-2 spike/ACE2 binding and inhibiting Aurora A kinase . These actions can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits Aurora A kinase and blocks SARS-CoV-2 spike/ACE2 interactions .
Temporal Effects in Laboratory Settings
Its inhibitory activities against Aurora A kinase and SARS-CoV-2 spike/ACE2 interactions suggest potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against Aurora A kinase and SARS-CoV-2 spike/ACE2 interactions, it may interact with enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxoindolin-5-yl)-3-phenylpropanamide typically involves the condensation of 5-aminooxindole with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxoindolin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyindoline derivatives, and various substituted amides.
Scientific Research Applications
N-(2-oxoindolin-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its structural similarity to known anticancer agents, it is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: This compound also belongs to the oxindole class and has shown inhibitory activity against Src kinase.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and have shown promising results against various cancer cell lines.
Uniqueness: N-(2-oxoindolin-5-yl)-3-phenylpropanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other oxindole derivatives. Its ability to inhibit specific kinases makes it a valuable compound for further research in cancer therapy.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYVMNHUUCSLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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